molecular formula C16H19N3O5 B2633983 2,3,4-trimethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide CAS No. 2190365-33-2

2,3,4-trimethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

Cat. No. B2633983
CAS RN: 2190365-33-2
M. Wt: 333.344
InChI Key: ZUTMMHITCDGUBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-trimethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Anticancer Research

  • A series of substituted benzamides, closely related to the queried compound, were synthesized and evaluated for their anticancer activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Most compounds showed moderate to excellent anticancer activity, with some derivatives exhibiting higher activities than the reference drug etoposide (Ravinaik et al., 2021).
  • Another study focused on the synthesis and anticancer evaluation of N-(Pyridin-3-yl)benzamide derivatives, demonstrating moderate to good activity compared to the standard drug, etoposide, across various human cancer cell lines (Mohan et al., 2021).
  • Novel benzamide derivatives were prepared and evaluated for their antibacterial and cytotoxicity activities. Some compounds showed significant antibiotic activity against Klebsiella pneumonia and Bacillus cereus, as well as inhibiting the growth of human tumor cell lines at micromolar concentrations (Devarasetty et al., 2016).

Radiohalogenation for Targeted Therapy

  • Research into N-[2-(maleimido)ethyl]-3-(trimethylstannyl)benzamide has shown potential for site-specific radiohalogenation of proteins and peptides, indicating applications in targeted radiotherapy. The compound was easily halogenated with iodine and astatine, showing promise for therapeutic use (Aneheim et al., 2015).

Antitubercular Agents

  • A study on the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide revealed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with non-cytotoxic nature against human cancer cell lines, suggesting potential as lead compounds in anti-tubercular drug discovery (Nimbalkar et al., 2018).

properties

IUPAC Name

2,3,4-trimethoxy-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-22-12-6-5-11(13(23-2)14(12)24-3)15(20)17-8-10-19-9-4-7-18-16(19)21/h4-7,9H,8,10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTMMHITCDGUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NCCN2C=CC=NC2=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-trimethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

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